5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

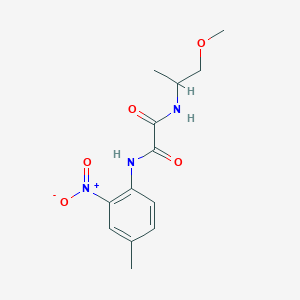

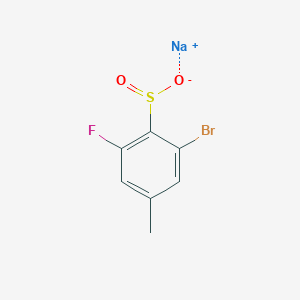

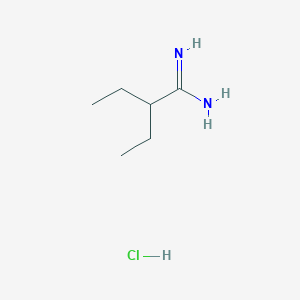

The compound “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a benzothiazole ring, two chloro substituents, an ethyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the thiophene ring might be formed via a Paal-Knorr synthesis or similar method. The benzothiazole could be synthesized via a reaction of o-aminothiophenol with a suitable electrophile . The chloro substituents could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability. The chloro substituents are electron-withdrawing, which would affect the electron density and reactivity of the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the chloro substituents might be susceptible to nucleophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chloro substituents and the carboxamide group might increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Agrochemicals

Thiazole derivatives have found use in agrochemicals due to their pesticidal properties. The compound may contribute to novel formulations for crop protection, pest control, and disease management in agriculture .

Industrial Applications

Thiazoles serve as essential intermediates in the synthesis of rubber vulcanization agents, liquid crystals, and dyes. Their incorporation into industrial processes enhances material properties and performance .

Photographic Sensitizers

Thiazoles play a role in photographic chemistry as sensitizers. These compounds enhance the sensitivity of photographic emulsions to light, leading to improved image quality and resolution .

Pharmaceutical and Biological Activities

The compound’s biological activities span a wide range:

a. Antimicrobial Activity: Thiazoles, including sulfazole, exhibit antimicrobial properties. They may find application in treating bacterial and fungal infections .

b. Antiretroviral Activity: Ritonavir, a thiazole-based compound, is used in antiretroviral therapy for HIV/AIDS patients .

c. Antifungal Activity: Abafungin, another thiazole derivative, shows promise as an antifungal agent .

d. Anticancer Activity: Tiazofurin, a thiazole-containing compound, has demonstrated anticancer effects. It may be explored further for cancer treatment .

e. Other Health-Related Activities: Thiazoles have been investigated for their potential in various health-related areas:

Natural Products

Thiazole moieties are present in natural products such as vitamin B and penicillin. Understanding their role in these compounds can provide insights into their biological significance .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study and application of this compound could have various future directions. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Eigenschaften

IUPAC Name |

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGZUBRMWLLENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)